molecular formula C17H15ClN2O2 B12210835 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine

6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine

Cat. No.: B12210835
M. Wt: 314.8 g/mol
InChI Key: UFXGBKNXHLPUMD-UHFFFAOYSA-N
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Description

6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the fields of medicine, food, catalysts, dyes, materials, refineries, and electronics . The compound’s structure includes a quinoline core with a chloro substituent at the 6-position and a 2,5-dimethoxyphenyl group attached to the nitrogen at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.

    Amination: The final step involves the nucleophilic substitution of the chloro group with the 2,5-dimethoxyphenylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of the 2,5-dimethoxyphenyl group and the chloro substituent at the 6-position may enhance its binding affinity to certain molecular targets and influence its pharmacokinetic properties .

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-N-(2,5-dimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C17H15ClN2O2/c1-21-12-4-6-17(22-2)16(10-12)20-15-7-8-19-14-5-3-11(18)9-13(14)15/h3-10H,1-2H3,(H,19,20)

InChI Key

UFXGBKNXHLPUMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2)Cl

Origin of Product

United States

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